molecular formula C21H16Cl2N4O2 B2545246 5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 946308-97-0

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2545246
CAS No.: 946308-97-0
M. Wt: 427.29
InChI Key: KSCHGHANUPVSCR-UHFFFAOYSA-N
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Description

5-(4-Benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative characterized by a benzoyl-substituted piperazine ring at position 5 of the oxazole core and a 2,4-dichlorophenyl group at position 2.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-6-7-16(17(23)12-15)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCHGHANUPVSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous molecules, focusing on substituent effects, physicochemical properties, and hypothesized biological implications.

Fluorinated Analogs: Positional Isomerism and Halogen Effects
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: 2-Fluorobenzoyl (piperazine) and 2-fluorophenyl (oxazole). The ortho-fluorine on both rings may introduce steric hindrance, affecting receptor binding .
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: 4-Fluorobenzoyl (piperazine) and 4-fluorophenyl (oxazole).
Compound Piperazine Substituent Oxazole Substituent Halogen Position Molecular Weight (g/mol)
Target Compound Benzoyl 2,4-Dichlorophenyl Ortho/para (Cl) ~414.3 (estimated)
2-Fluorobenzoyl analog (Ev4) 2-Fluorobenzoyl 2-Fluorophenyl Ortho (F) ~397.3
4-Fluorobenzoyl analog (Ev5) 4-Fluorobenzoyl 4-Fluorophenyl Para (F) ~397.3

Hypothesized Impact :

  • The dichlorophenyl group in the target compound increases lipophilicity compared to fluorinated analogs, which may enhance membrane permeability but reduce aqueous solubility.
  • Fluorine’s electron-withdrawing effects could modulate piperazine basicity, altering interactions with acidic residues in target proteins .
Amino-Substituted Oxazole: Core Functional Group Variation
  • 5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: Amino group at position 5 (replaces piperazine). Molecular Weight: 254.07 g/mol. Key Differences: Absence of the benzoylpiperazine moiety reduces molecular complexity and polarity.

Hypothesized Impact :

  • Simplified structure likely improves synthetic accessibility but diminishes opportunities for multi-target engagement.
  • Reduced steric bulk may enhance binding to shallow active sites but decrease selectivity.
Other Oxazole Derivatives: Substituent Diversity
  • 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: 3-Chlorophenyl (piperazine) and 2-nitrophenyl (oxazole). The meta-chlorine on piperazine may alter conformational flexibility .
  • 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile (): Substituents: Furyl-chlorophenoxy and cyclohexylamino groups. Key Differences: Bulky cyclohexyl and furan substituents may enhance lipid solubility but limit bioavailability due to poor water solubility .
Pyrazole-Based Analogs: Core Heterocycle Comparison
  • AM251 (Pyrazole derivative) ():
    • Structure : N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
    • Key Differences : Pyrazole core instead of oxazole; iodophenyl and carboxamide substituents.
    • Hypothesized Impact : The pyrazole ring’s nitrogen-rich structure may engage in distinct hydrogen-bonding interactions compared to oxazole. AM251’s iodine atom contributes to radioligand utility but increases molecular weight .

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